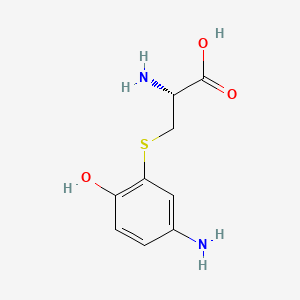
1,3-Dihydroxypropan-2-yl naphthalene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dihydroxypropan-2-yl naphthalene-1-sulfonate is a chemical compound that belongs to the class of naphthalenesulfonates These compounds are derivatives of sulfonic acid containing a naphthalene functional unit
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydroxypropan-2-yl naphthalene-1-sulfonate typically involves the sulfonation of naphthalene followed by the introduction of the 1,3-dihydroxypropan-2-yl group. The reaction conditions often require the use of sulfuric acid as a sulfonating agent and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation processes using continuous reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and advanced separation techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dihydroxypropan-2-yl naphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate group to other functional groups.
Substitution: The sulfonate group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or other reduced forms.
Aplicaciones Científicas De Investigación
1,3-Dihydroxypropan-2-yl naphthalene-1-sulfonate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: Employed in biochemical assays and as a reagent in various biological experiments.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene-2-sulfonic acid: Another naphthalenesulfonate with similar properties but different structural configuration.
1,8-Naphthalimide derivatives: Compounds with naphthalene cores used in various applications, including organic light-emitting diodes (OLEDs).
Uniqueness
1,3-Dihydroxypropan-2-yl naphthalene-1-sulfonate is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential applications. Its dual functional groups (hydroxy and sulfonate) allow for versatile chemical modifications and interactions, making it valuable in both research and industrial contexts.
Propiedades
| 92917-18-5 | |
Fórmula molecular |
C13H14O5S |
Peso molecular |
282.31 g/mol |
Nombre IUPAC |
1,3-dihydroxypropan-2-yl naphthalene-1-sulfonate |
InChI |
InChI=1S/C13H14O5S/c14-8-11(9-15)18-19(16,17)13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,14-15H,8-9H2 |
Clave InChI |
HPIXADXTNKCPNE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)OC(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


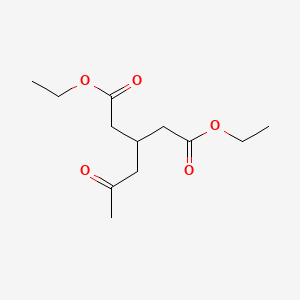
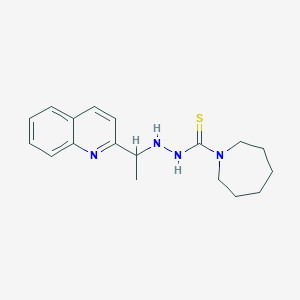
![4-[4-(Dimethylamino)phenoxy]-3-iodo-N,N-dimethylaniline](/img/no-structure.png)
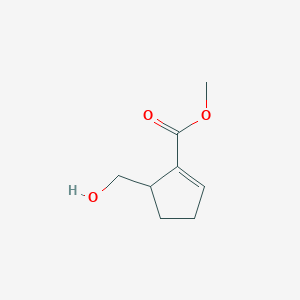

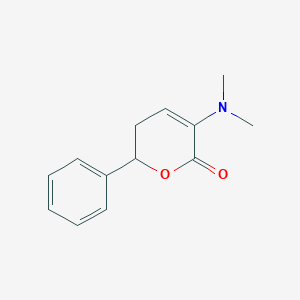

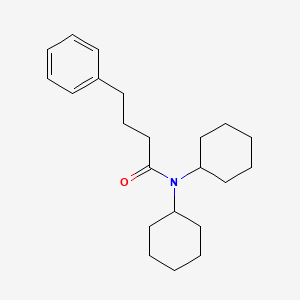
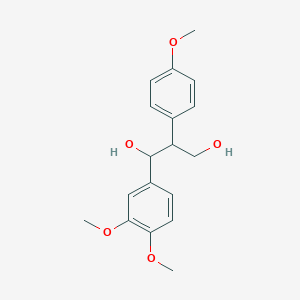
![2,6-Bis{[(3-aminopropyl)amino]methyl}-4-methylphenol](/img/structure/B14351345.png)
